Structural Differentiation from the Closest ChEMBL-Annotated Analog (CHEMBL221448)
The closest analog with publicly available bioactivity data is CHEMBL221448 (2-oxo-3-(5-(piperidin-1-ylmethyl)-1H-indol-2-yl)-1,2-dihydroquinoline-6-carboxamide), which differs from CAS 616882-53-2 at three key positions: (i) a 2-oxo-1,2-dihydroquinoline core vs. 2-methoxyquinoline; (ii) a piperidin-1-ylmethyl linker vs. piperidin-1-ylethoxy; and (iii) a 6-carboxamide substituent on the quinoline ring that is absent in CAS 616882-53-2 [1]. No direct comparative assay between these two compounds has been reported.
| Evidence Dimension | Structural similarity (Tanimoto) and key substructure differences |
|---|---|
| Target Compound Data | 2-methoxyquinoline; ethoxy linker; no 6-carboxamide |
| Comparator Or Baseline | CHEMBL221448: 2-oxo-1,2-dihydroquinoline; methyl linker; 6-carboxamide present |
| Quantified Difference | Three distinct structural features; no quantitative activity data for target compound |
| Conditions | Structural comparison only; no experimental context |
Why This Matters
For researchers exploring Chk1 kinase inhibition, this compound offers a structurally distinct chemotype from the CHEMBL221448 series, but the absence of any activity data means the impact of these structural changes on potency, selectivity, and drug-like properties is completely unknown.
- [1] BindingDB. BDBM50195211: 2-oxo-3-(5-(piperidin-1-ylmethyl)-1H-indol-2-yl)-1,2-dihydroquinoline-6-carboxamide (CHEMBL221448). Chk1 IC50 data. Accessed 2026-05-10. View Source
